molecular formula C18H30O3 B038790 (10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one CAS No. 114416-54-5

(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one

Cat. No. B038790
M. Wt: 294.4 g/mol
InChI Key: TXHNLEIEJZFRRG-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one, also known as 4-hydroxy-2-nonenal (HNE), is a lipid peroxidation product that is generated from the oxidation of polyunsaturated fatty acids. HNE has been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

Mechanism Of Action

HNE exerts its effects by modifying proteins and other biomolecules through covalent adduction. HNE can react with nucleophilic groups on proteins, such as cysteine, histidine, and lysine residues, to form stable adducts. These adducts can alter the structure and function of proteins, leading to various cellular responses.

Biochemical And Physiological Effects

HNE has been shown to induce various biochemical and physiological effects, including oxidative stress, inflammation, and apoptosis. HNE can induce oxidative stress by generating reactive oxygen species and depleting antioxidant defenses. HNE can also induce inflammation by activating pro-inflammatory signaling pathways, such as nuclear factor kappa B (NF-κB). HNE can induce apoptosis by activating pro-apoptotic signaling pathways, such as the caspase cascade.

Advantages And Limitations For Lab Experiments

HNE can be used as a tool to study oxidative stress, inflammation, and apoptosis in cells. HNE can be added to cell cultures or animal models to induce these cellular responses. However, HNE has limitations as a research tool, as it can also induce non-specific effects, such as protein denaturation and aggregation.

Future Directions

Future research on HNE should focus on elucidating its role in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Future research should also focus on developing novel therapeutic strategies to target HNE and its downstream effects. Additionally, future research should focus on developing more specific and sensitive methods for detecting HNE and its adducts in biological samples.

Synthesis Methods

HNE can be synthesized from linoleic acid or arachidonic acid by reacting with reactive oxygen species, such as hydroxyl radicals or singlet oxygen. The reaction generates a lipid peroxide, which then undergoes a rearrangement reaction to form HNE. HNE can also be synthesized by reacting with malondialdehyde, another lipid peroxidation product.

Scientific Research Applications

HNE has been extensively studied in various fields of research, including biochemistry, pharmacology, and toxicology. HNE has been shown to modulate the activity of various enzymes, including glutathione S-transferase, cyclooxygenase, and lipoxygenase. HNE has also been shown to induce oxidative stress, DNA damage, and apoptosis in cells.

properties

CAS RN

114416-54-5

Product Name

(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one

InChI

InChI=1S/C18H30O3/c1-2-3-4-10-13-16(19)17-14-11-8-6-5-7-9-12-15-18(20)21-17/h11,14,17H,2-10,12-13,15H2,1H3/b14-11-

InChI Key

TXHNLEIEJZFRRG-KAMYIIQDSA-N

Isomeric SMILES

CCCCCCC(=O)C1/C=C\CCCCCCCC(=O)O1

SMILES

CCCCCCC(=O)C1C=CCCCCCCCC(=O)O1

Canonical SMILES

CCCCCCC(=O)C1C=CCCCCCCCC(=O)O1

synonyms

12-keto-9(2)-octadecen-11-olide
12-KOO

Origin of Product

United States

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